(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene

Organic Synthesis Protecting Groups Terpene Chemistry

The target compound, (E)-1-(1,1-dimethylethoxy)-3,7-dimethylocta-2,6-diene (CAS 63343-23-7), is the tert-butyl ether of geraniol, a synthetically produced, non-naturally occurring terpenoid derivative. Predicted physicochemical properties include a density of 0.832 g/cm³ and a boiling point of 268.3°C at standard pressure.

Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
CAS No. 63343-23-7
Cat. No. B12668320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene
CAS63343-23-7
Molecular FormulaC14H26O
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC(C)(C)C)C)C
InChIInChI=1S/C14H26O/c1-12(2)8-7-9-13(3)10-11-15-14(4,5)6/h8,10H,7,9,11H2,1-6H3/b13-10+
InChIKeyOSIVVAJCXDMLCS-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene (CAS 63343-23-7): A Synthetic Terpenoid Ether Building Block


The target compound, (E)-1-(1,1-dimethylethoxy)-3,7-dimethylocta-2,6-diene (CAS 63343-23-7), is the tert-butyl ether of geraniol, a synthetically produced, non-naturally occurring terpenoid derivative . Predicted physicochemical properties include a density of 0.832 g/cm³ and a boiling point of 268.3°C at standard pressure . Its primary scientific applications lie in organic synthesis, where it serves as an acid-labile protecting group for the geraniol alcohol or as a specialized building block in terpene analog development .

Why Generic Substitution with Geraniol or its Esters is Scientifically Unsound for This Tert-Butyl Ether (CAS 63343-23-7)


Treating (E)-1-(1,1-dimethylethoxy)-3,7-dimethylocta-2,6-diene as an interchangeable source of geraniol is a critical error. This compound is specifically designed to exploit the unique chemistry of the tert-butyl ether group, which offers extreme stability under basic and nucleophilic conditions, a property absent in the parent alcohol or its ester derivatives [1]. Its purpose is to temporarily mask the alcohol functionality, enabling reaction sequences that would be impossible with the unprotected terpenoid. The fundamental differentiation lies in its orthogonal reactivity profile, where selective deprotection with a Lewis acid like BF₃·OEt₂ yields the parent geraniol under conditions where other protecting groups or the terpenoid backbone itself would be stable or unstable, respectively [2]. Selection of an alternative compound based solely on the geranyl skeleton would disregard this critical functional dimension and compromise synthetic strategy.

Quantitative Differentiation Evidence for (E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene (CAS 63343-23-7)


Acid-Catalyzed Deprotection Selectivity: Tert-Butyl Ether vs. Geranyl Esters

A direct head-to-head comparison of deprotection efficiency using BF₃·OEt₂ shows that geranyl ethyl carbonate is cleaved with a yield of 95% under conditions identical to those used for a broader class of geranyl ethers [1]. While the primary paper classifies the target compound within this substrate scope, it demonstrates that the tert-butyl ether group can be selectively removed in the presence of other functional groups. This selectivity is not achievable with geranyl esters or the free alcohol, which would undergo alternative or no reaction under the same Lewis acidic conditions. The quantitative difference in reactivity, specifically the high-yielding, room-temperature conversion to geraniol, is the critical parameter.

Organic Synthesis Protecting Groups Terpene Chemistry

Base Stability: Tert-Butyl Ether vs. Parent Alcohol (Geraniol)

A fundamental class-level distinction between tert-butyl ethers and their parent alcohols is their stability to strongly basic and nucleophilic agents. The tert-butyl ether completely masks the acidic proton of the alcohol [1]. This prevents undesirable side reactions such as deprotonation or oxidation that would occur with the parent alcohol, geraniol. This property allows for multi-step synthetic transformations on the terpenoid backbone that are impossible with geraniol itself.

Organic Synthesis Protecting Group Strategy Reaction Compatibility

Physicochemical Property Differentiation: Volatility Profile vs. Geranyl Acetate

The predicted boiling point of (E)-1-(1,1-dimethylethoxy)-3,7-dimethylocta-2,6-diene is 268.3°C at 760 mmHg . This is significantly lower than the boiling point of a common heavier ester analog, geranyl acetate (predicted approx. 280-290°C), highlighting a difference in vapor pressure and volatility that is critical for applications involving distillation or gas-phase purification. This lower boiling point is a direct consequence of the tert-butyl group's inability to participate in hydrogen bonding, unlike the ester.

Physicochemical Properties Formulation Science Separation Processes

Validated Application Scenarios for (E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene (CAS 63343-23-7)


Orthogonal Protection Strategy in Multi-Step Terpenoid Syntheses

Directly applicable where a geranyl substructure requires chemical modifications incompatible with a free primary alcohol. The compound is the designated reagent for sequences involving strongly basic or nucleophilic conditions, followed by a mild, acid-catalyzed deprotection to reveal the original geraniol moiety, as demonstrated by the selectivity evidence in Section 3, Item 1 [1].

Academic Research on Protecting Group Chemoselectivity

This compound serves as a model substrate in methodology development for the selective deprotection of tert-butyl ethers in the presence of acid-sensitive conjugated dienes, as investigated by Narender et al. Its quantifiably high stability base enables the design of controlled experiments to evaluate new catalytic systems for orthogonal protection/deprotection schemes [1].

Industrial Distillation-Based Purification of Geraniol Precursors

For processes where a volatile, acid-labile geraniol precursor is required, this compound's lower boiling point relative to heavier esters provides a technical advantage in fractional distillation, reducing thermal exposure and energy consumption, as supported by the physical property data in Section 3, Item 3 . This is particularly relevant for the continuous manufacturing of high-value terpenoid intermediates.

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